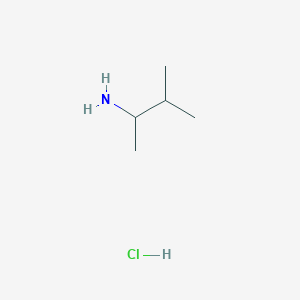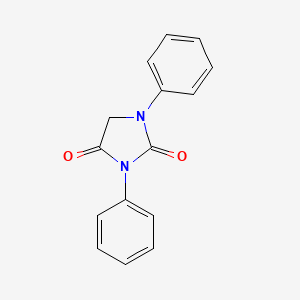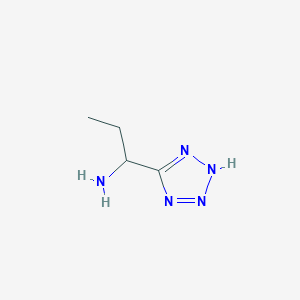
2-(2,6-Dimethoxyphenyl)acetonitrile
説明
2-(2,6-Dimethoxyphenyl)acetonitrile, also known as DMA, is a chemical compound with the molecular formula C10H11NO2. It is a white or off-white crystalline powder that is commonly used in scientific research. DMA is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.
作用機序
The mechanism of action of 2-(2,6-Dimethoxyphenyl)acetonitrile involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This compound has been shown to be a reversible inhibitor of MAO, meaning that its inhibitory effect can be reversed by removing the compound from the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This makes this compound a potential treatment for neurological disorders such as depression and anxiety.
実験室実験の利点と制限
One advantage of using 2-(2,6-Dimethoxyphenyl)acetonitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific biochemical and physiological effects of these enzymes without interference from other factors. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 2-(2,6-Dimethoxyphenyl)acetonitrile. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of this compound's effects on other enzymes and biological processes, which could lead to the development of new treatments for a variety of diseases.
科学的研究の応用
2-(2,6-Dimethoxyphenyl)acetonitrile has been widely used in scientific research to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitters in the brain. This makes this compound a valuable tool in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,6-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZHVMFCXDMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)










